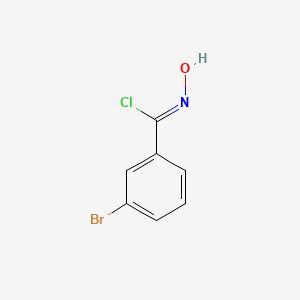

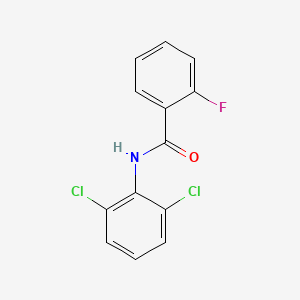

![molecular formula C14H12N4O B2753114 (Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol CAS No. 60059-52-1](/img/structure/B2753114.png)

(Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol” is a benzimidazole derivative. Benzimidazole derivatives are a class of compounds that contain a benzimidazole moiety, which is a bicyclic heteroarene with a fused benzene and imidazole ring .

Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, benzimidazole derivatives are known to participate in a variety of chemical reactions due to the presence of the imidazole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzimidazole, hydrazone, and phenol functional groups. For example, the phenol group could contribute to the compound’s acidity, while the benzimidazole group could contribute to its stability and reactivity .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

- Corrosion Inhibitors for Steel: A study by Yadav et al. (2016) discussed benzimidazole derivatives as effective corrosion inhibitors for N80 steel in hydrochloric acid. These inhibitors showed high efficiency, with one derivative exhibiting a corrosion inhibition efficiency of 94.4% at specific conditions.

Fluorescence Properties and Sensing Applications

- Fluorescent Probe for Zinc Ions: Zheng Wen-yao (2012) synthesized a compound that exhibited strong fluorescence when coordinated with Zn²⁺ ions. This property makes it a potential candidate for fluorescent probes in sensing applications.

- Selective Fluorescent Chemosensor: The research by Saha et al. (2011) developed a compound that serves as a highly selective and sensitive fluorescent probe for Zn²⁺, useful for intracellular zinc concentration monitoring.

Biological and Medical Applications

- Biocompatible Chemosensor: A study by Dey et al. (2016) described the synthesis of a compound that acts as a selective fluorescence sensor for Zn²⁺ ions and can be used for imaging in human lung cancer cells without cytotoxicity.

- Antifungal Activity: Research conducted by Kale et al. (2020) synthesized benzothiazolyl and benzimidazolyl derivatives, including compounds related to the requested chemical, showing potential antifungal activity against Candida albicans.

Catalysis and Material Science

- Catalyst in Oxidation Reactions: The work of Ghorbanloo and Alamooti (2017) demonstrated the use of a related compound as a catalyst for the oxidation of alcohols and hydrocarbons, indicating its potential in material science and industrial applications.

Photoluminescent and Electrochemical Studies

- Electrochemical and Photoluminescent Properties: Mahmood et al. (2019) studied the electrochemical and photoluminescent properties of benzimidazole derivative complexes, suggesting their potential in various scientific applications.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound could include exploring its potential biological activities and developing methods for its synthesis and characterization. Given the wide range of activities exhibited by benzimidazole derivatives, this compound could have potential applications in various fields, including medicinal chemistry .

Eigenschaften

IUPAC Name |

2-[(Z)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c19-13-8-4-1-5-10(13)9-15-18-14-16-11-6-2-3-7-12(11)17-14/h1-9,19H,(H2,16,17,18)/b15-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQGQBOSKSVEIB-DHDCSXOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N\NC2=NC3=CC=CC=C3N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(sec-butyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2753035.png)

![N-(2-chloro-4-nitrophenyl)-3-{3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B2753042.png)

![N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2753044.png)

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2753047.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2753052.png)